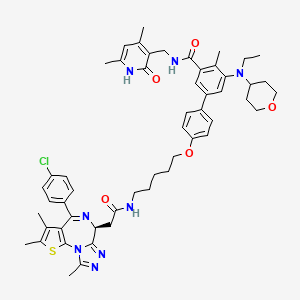

YM458

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H61ClN8O5S |

|---|---|

Molecular Weight |

957.6 g/mol |

IUPAC Name |

5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |

InChI |

InChI=1S/C53H61ClN8O5S/c1-8-61(41-20-24-66-25-21-41)46-28-39(27-43(34(46)5)51(64)56-30-44-31(2)26-32(3)57-52(44)65)37-14-18-42(19-15-37)67-23-11-9-10-22-55-47(63)29-45-50-60-59-36(7)62(50)53-48(33(4)35(6)68-53)49(58-45)38-12-16-40(54)17-13-38/h12-19,26-28,41,45H,8-11,20-25,29-30H2,1-7H3,(H,55,63)(H,56,64)(H,57,65)/t45-/m0/s1 |

InChI Key |

UOTPJXAROHNZGU-GWHBCOKCSA-N |

Isomeric SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of YM458: A Potent Dual EZH2/BRD4 Inhibitor for Solid Tumors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of YM458, a first-in-class dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4). The simultaneous inhibition of these two key epigenetic regulators presents a promising therapeutic strategy for a broad range of solid tumors that are often resistant to single-agent EZH2 inhibition.[1][2][3][4][5][6][7][8] This document details the experimental methodologies, quantitative data, and key findings in the development of this compound.

Rationale for Dual EZH2/BRD4 Inhibition

EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[5] Aberrant EZH2 activity is a hallmark of many cancers. However, EZH2 inhibitors have shown limited efficacy in solid tumors, often due to the induction of reciprocal H3K27 acetylation, which leads to acquired drug resistance.[2][3][4][5][7][8]

BRD4, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, is a critical reader of acetylated histones and a key transcriptional coactivator of oncogenes such as c-Myc. The combination of EZH2 and BRD4 inhibitors has been shown to be a promising strategy to overcome resistance to EZH2 inhibitors in solid tumors.[1][2][4] This synergistic effect provides a strong rationale for the development of a single molecule that can potently inhibit both targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent dual inhibitory activity and broad-spectrum anti-proliferative effects against various solid tumor cell lines.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EZH2 | 490 |

| BRD4 | 34 |

Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| AsPC-1 | Pancreatic | 0.69 ± 0.16 |

| SW1990 | Pancreatic | 1.23 ± 0.21 |

| CFPAC-1 | Pancreatic | 1.56 ± 0.25 |

| A549 | Lung | 0.88 ± 0.11 |

| HCC827 | Lung | 1.12 ± 0.19 |

| H1650 | Lung | 1.34 ± 0.22 |

| H292 | Lung | 1.78 ± 0.31 |

| H460 | Lung | 2.11 ± 0.35 |

| DLD1 | Colorectal | 1.45 ± 0.24 |

| HCT116 | Colorectal | 1.86 |

| RKO | Colorectal | 2.54 ± 0.41 |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| AsPC-1 (Pancreatic) | 60 mg/kg, i.p., every other day | 38.6 |

| A549 (Lung) | 60 mg/kg, i.p., every other day | 62.3 |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

Biochemical Assays

EZH2 and BRD4 Inhibition Assays (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

A TR-FRET-based assay was employed to determine the in vitro inhibitory activity of this compound against EZH2 and BRD4.

-

Reagents: Recombinant human EZH2/EED/SUZ12/RBAP48/AEBP2 complex, biotinylated histone H3 (1-21) peptide, S-adenosyl-L-methionine (SAM), anti-H3K27me3 antibody conjugated to a fluorescent donor, and a streptavidin-conjugated fluorescent acceptor. For the BRD4 assay, recombinant human BRD4 protein, a biotinylated acetylated histone H4 peptide, an anti-BRD4 antibody conjugated to a fluorescent donor, and a streptavidin-conjugated fluorescent acceptor were used.

-

Procedure: a. The enzymatic reaction for EZH2 was initiated by incubating the EZH2 complex, biotinylated H3 peptide, and SAM in the presence of varying concentrations of this compound in a 384-well plate. b. For BRD4, the binding reaction was performed by incubating BRD4 protein with the biotinylated acetylated H4 peptide and varying concentrations of this compound. c. After incubation, the detection reagents (antibody-donor and streptavidin-acceptor) were added. d. The TR-FRET signal was measured on a suitable plate reader. e. IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cell-Based Assays

Cell Proliferation Assay (MTS Assay)

The anti-proliferative activity of this compound was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Culture: Human cancer cell lines were cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure: a. Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight. b. The cells were then treated with a serial dilution of this compound for 4 to 6 days.[2] c. Following treatment, 20 µL of MTS reagent was added to each well and incubated for 1-4 hours at 37°C. d. The absorbance at 490 nm was measured using a microplate reader. e. The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells, and IC50 values were determined.

Colony Formation Assay

The effect of this compound on the long-term proliferative capacity of cancer cells was evaluated by a colony formation assay.

-

Procedure: a. AsPC-1, HCT116, and A549 cells were seeded in 6-well plates at a low density (e.g., 500 cells/well). b. The cells were treated with various concentrations of this compound (0.05-0.4 µM) and incubated for 12-20 days, with the medium and compound refreshed every 3-4 days.[2] c. After the incubation period, the colonies were fixed with methanol and stained with crystal violet. d. The number of colonies was counted, and the colony formation inhibition was calculated.

Cell Cycle Analysis

The impact of this compound on cell cycle progression was analyzed by flow cytometry.

-

Procedure: a. Cells were treated with this compound at the indicated concentrations for a specified time (e.g., 24-72 hours). b. Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. c. The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A. d. The DNA content of the cells was analyzed using a flow cytometer. e. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound was assessed using an Annexin V-FITC and propidium iodide (PI) double staining assay.

-

Procedure: a. Cells were treated with this compound for a designated period. b. Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer. c. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark at room temperature. d. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting was performed to assess the effect of this compound on the protein levels of H3K27me3 and c-Myc.

-

Procedure: a. Cells were treated with this compound for 72 hours.[2] b. Total protein was extracted using RIPA buffer, and protein concentration was determined using a BCA assay. c. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. d. The membranes were blocked and then incubated with primary antibodies against H3K27me3, c-Myc, and a loading control (e.g., β-actin or GAPDH). e. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. f. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

-

Animal Models: Female BALB/c nude mice were used for the study.[2]

-

Tumor Implantation: AsPC-1 or A549 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered via intraperitoneal (i.p.) injection at a dose of 60 mg/kg every other day for 38 days.[2]

-

Efficacy Assessment: Tumor volume and body weight were measured regularly. Tumor growth inhibition was calculated at the end of the study.

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of EZH2 and BRD4. By inhibiting EZH2, this compound reduces the levels of H3K27me3, a repressive histone mark, leading to the reactivation of tumor suppressor genes. Simultaneously, the inhibition of BRD4 by this compound disrupts the transcriptional activation of key oncogenes, most notably c-Myc.[2] This dual mechanism of action results in cell cycle arrest, induction of apoptosis, and potent inhibition of cancer cell proliferation.

Conclusion

The discovery of this compound represents a significant advancement in the development of epigenetic therapies for solid tumors. Its potent dual inhibitory activity against EZH2 and BRD4, coupled with its broad anti-proliferative effects and in vivo efficacy, establishes this compound as a promising lead compound for further preclinical and clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and methodology behind this novel dual inhibitor.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]

- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

YM458 targets and cellular pathways

An In-Depth Technical Guide to YM458: Molecular Targets and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, first-in-class small molecule inhibitor that simultaneously targets two critical epigenetic regulators: Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] This dual-targeting strategy was designed to overcome the acquired resistance often seen with EZH2 inhibitors in solid tumors.[3] By modulating both gene silencing and activation pathways, this compound exhibits significant anti-proliferative activity, induces cell cycle arrest and apoptosis, and demonstrates anti-tumor efficacy in preclinical models of solid cancers.[1][3] This document provides a comprehensive overview of this compound's mechanism of action, cellular effects, and the key experimental methodologies used for its characterization.

Molecular Targets: EZH2 and BRD4

This compound's therapeutic potential stems from its ability to concurrently inhibit two distinct classes of epigenetic regulators: a histone "writer" (EZH2) and a histone "reader" (BRD4).

-

Enhancer of Zeste Homolog 2 (EZH2) : EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] Its primary function is to catalyze the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27).[4] The resulting H3K27me3 mark is a key repressive signal that leads to chromatin compaction and the silencing of target genes, which often include tumor suppressors.[4] Aberrant EZH2 expression is a common feature in many cancers, making it an attractive therapeutic target.[5]

-

Bromodomain-containing protein 4 (BRD4) : BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histones. This binding recruits transcriptional machinery to specific gene promoters and enhancers, activating the expression of key oncogenes, including c-Myc.[1][4] Inhibition of BRD4 has proven effective in various hematological malignancies and is being explored for solid tumors.[4]

Mechanism of Action and Cellular Pathways

The dual inhibitory action of this compound on EZH2 and BRD4 creates a multi-pronged attack on cancer cell signaling and survival. The rationale for this dual inhibition lies in overcoming a common resistance mechanism to EZH2 inhibitors in solid tumors, where reciprocal H3K27 acetylation can occur, leading to sustained oncogene expression.[3]

-

EZH2 Inhibition : this compound inhibits the methyltransferase activity of EZH2. This action reduces global levels of the repressive H3K27me3 mark. The decrease in gene silencing allows for the re-expression of tumor suppressor genes that were epigenetically silenced by EZH2.

-

BRD4 Inhibition : this compound competitively binds to the bromodomains of BRD4, preventing it from docking onto acetylated chromatin. This disrupts the transcriptional activation of BRD4 target genes, most notably the proto-oncogene c-Myc.[1]

-

Synergistic Cellular Outcomes : The combined effect of reactivating tumor suppressors and repressing key oncogenes culminates in potent anti-cancer activity. Downstream cellular pathways are profoundly affected, leading to:

-

Inhibition of Cell Proliferation : A halt in the uncontrolled division of cancer cells.[1]

-

Cell Cycle Arrest : Blockade of the cell cycle, preventing cells from progressing through the phases required for division.[1]

-

Induction of Apoptosis : Activation of programmed cell death pathways, leading to the elimination of cancer cells.[1]

-

Quantitative Data Summary

The potency of this compound has been quantified through various biochemical and cell-based assays. The key inhibitory concentrations (IC₅₀) and in vivo efficacy data are summarized below.

| Parameter | Target / Cell Line | Value | Reference |

| Biochemical IC₅₀ | EZH2 | 490 nM | [1][2] |

| BRD4 | 34 nM | [1][2] | |

| Cellular IC₅₀ | AsPC-1 (Pancreatic Cancer) Proliferation | 0.69 ± 0.16 µM | [1] |

| In Vivo Efficacy | AsPC-1 Xenograft Tumor Growth Inhibition | 38.6% (at 60 mg/kg) | [1] |

| A549 (Lung Cancer) Xenograft Tumor Growth Inhibition | 62.3% (at 60 mg/kg) | [1] |

digraph "YM458_Cellular_Consequences" { graph [splines=true, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, dpi=72, width=10, height=6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];// Top level inhibitions Inhibit_EZH2 [label="this compound Mediated\nEZH2 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibit_BRD4 [label="this compound Mediated\nBRD4 Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mid level molecular effects Dec_H3K27 [label="↓ H3K27me3 Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; Inc_Suppressor [label="↑ Tumor Suppressor\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dec_cMyc [label="↓ c-Myc Expression", fillcolor="#F1F3F4", fontcolor="#202124"];

// Bottom level cellular outcomes node [shape=ellipse, style="filled, rounded"]; Arrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Inhibition of Proliferation\n& Colony Formation", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Inhibit_EZH2 -> Dec_H3K27; Dec_H3K27 -> Inc_Suppressor; Inhibit_BRD4 -> Dec_cMyc;

Inc_Suppressor -> Arrest; Inc_Suppressor -> Apoptosis; Dec_cMyc -> Arrest; Dec_cMyc -> Proliferation; Arrest -> Proliferation [style=dashed]; Apoptosis -> Proliferation [style=dashed];

{rank=same; Inhibit_EZH2; Inhibit_BRD4;} {rank=same; Dec_H3K27; Dec_cMyc;} {rank=same; Inc_Suppressor;} {rank=same; Arrest; Apoptosis; Proliferation;} }

Experimental Protocols

The characterization of a dual inhibitor like this compound relies on a suite of biochemical and cell-based assays. While the exact protocols from the primary publication are proprietary, this section provides detailed, representative methodologies for the key experiments cited.

Representative Protocol: EZH2 Inhibitor Screening (Transcreener® Assay)

This assay quantifies EZH2 methyltransferase activity by immunodetection of the reaction product S-adenosyl-L-homocysteine (SAH).

-

Reagent Preparation :

-

Assay Procedure :

-

Add 5 µL of Assay Buffer to all wells of a 384-well plate.

-

Add 2.5 µL of this compound (or control inhibitor) at various concentrations to test wells. Add vehicle (e.g., DMSO) to control wells.

-

Add 2.5 µL of EZH2 enzyme solution to all wells except "no enzyme" controls.

-

Initiate the reaction by adding 5 µL of a substrate/SAM mixture.

-

Incubate for 60-180 minutes at 30°C.[6]

-

-

Detection :

-

Stop the reaction by adding 5 µL of Stop & Detect Buffer containing an SAH antibody.

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence polarization or TR-FRET signal on a compatible plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each this compound concentration relative to controls.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Representative Protocol: BRD4 Binding (AlphaScreen Assay)

This proximity-based assay measures the binding of BRD4 to an acetylated histone peptide.

-

Reagent Preparation :

-

Assay Buffer : 50 mM HEPES, 50 mM NaCl, 0.5 mM CHAPS, 0.05% BSA.

-

Protein : Biotinylated BRD4 protein.

-

Ligand : Histone H4 peptide acetylated at multiple lysine residues.

-

Beads : Streptavidin-coated Donor beads and anti-6xHis Acceptor beads (if using a His-tagged ligand).

-

-

Assay Procedure :

-

In a 384-well plate, add 5 µL of this compound or control inhibitor solution.

-

Add 5 µL of a solution containing the biotinylated BRD4 protein and the acetylated histone ligand.

-

Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.[8]

-

Add 10 µL of a mixture of Donor and Acceptor beads in the dark.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Detection :

-

Read the plate on an AlphaScreen-capable reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

-

Data Analysis :

-

A decrease in signal indicates inhibition of the BRD4-histone interaction.[9]

-

Calculate IC₅₀ as described for the EZH2 assay.

-

Representative Protocol: Cell Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[10]

-

Cell Plating :

-

Seed cancer cells (e.g., AsPC-1, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control.

-

Incubate for 48-96 hours (4 or 6 days as cited for this compound).[1]

-

-

Assay and Detection :

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

-

Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

-

Incubate for at least 2 hours at room temperature in the dark, shaking gently.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

-

Data Analysis :

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC₅₀ value by plotting viability against the log of this compound concentration.

-

Representative Protocol: Western Blot for H3K27me3 and c-Myc

This protocol is used to detect changes in the levels of specific proteins following drug treatment.

-

Cell Lysis and Protein Quantification :

-

Treat cells (e.g., AsPC-1) with 1 µM this compound or vehicle for 72 hours.[1]

-

For total protein (c-Myc): Lyse cells in RIPA buffer.

-

For histones (H3K27me3): Perform histone extraction using a Triton extraction buffer followed by acid extraction.[13]

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer :

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an 8% (for c-Myc) or 15% (for histones) SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-H3K27me3, anti-c-Myc, and a loading control like anti-Total Histone H3 or anti-Actin).

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using software like ImageJ.

-

Conclusion

This compound represents a promising therapeutic strategy for solid tumors by dually targeting the epigenetic writer EZH2 and reader BRD4. This approach leads to the reactivation of tumor suppressor genes and the repression of key oncogenes, resulting in potent anti-proliferative and pro-apoptotic effects. The quantitative data demonstrates its high potency at both the biochemical and cellular levels, with validated in vivo activity. The methodologies outlined provide a robust framework for the continued investigation and development of this compound and other dual-epigenetic inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and mechanism studies of dual EZH2/BRD4 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Global Levels of H3K27me3 Track with Differentiation in Vivo and Are Deregulated by MYC in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of YM458: A Dual EZH2/BRD4 Inhibitor for Solid Tumors

A Technical Overview for Researchers and Drug Development Professionals

YM458 is an investigational small molecule that functions as a potent dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] Preclinical research has demonstrated its potential as an anti-cancer agent in a variety of solid tumors through the induction of cell cycle arrest and apoptosis.[1] This document provides a comprehensive summary of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously targeting two key epigenetic regulators. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers.[3][4] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, such as c-Myc. By inhibiting both EZH2 and BRD4, this compound can synergistically suppress cancer cell growth and survival.

The downstream effects of this compound treatment in cancer cells include a significant decrease in the levels of H3K27me3 and the oncoprotein c-Myc.[1] This dual inhibition ultimately leads to the suppression of cell proliferation and colony formation, and the induction of programmed cell death (apoptosis).[1]

Quantitative Preclinical Data

In Vitro Activity

| Target/Cell Line | Assay | Endpoint | Result |

| EZH2 | Biochemical Assay | IC50 | 490 nM[1][2] |

| BRD4 | Biochemical Assay | IC50 | 34 nM[1][2] |

| AsPC-1 (Pancreatic Cancer) | Cell Proliferation | IC50 | 0.69 ± 0.16 μM (6 days)[1] |

| A549 (Lung Cancer) | Cell Proliferation | - | Significant suppression at 1 μM[1] |

| HCT116 (Colorectal Cancer) | Cell Proliferation | - | Significant suppression at 1 μM[1] |

| AsPC-1, HCT116, A549 | Colony Formation | - | Dose-dependent inhibition (0.05-0.4 μM; 12-20 days)[1] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Outcome |

| AsPC-1 (Pancreatic Cancer) | 60 mg/kg; IP; every other day for 38 days | 38.6% tumor growth inhibition[1] |

| A549 (Lung Cancer) | 60 mg/kg; IP; every other day for 38 days | 62.3% tumor growth inhibition[1] |

Detailed Experimental Protocols

Cell Proliferation Assay

-

Cell Lines: AsPC-1 (pancreatic), A549 (lung), HCT116 (colorectal) cancer cells.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0 to 30 μM.

-

Incubation: The cells were incubated for a period of 4 or 6 days.

-

Analysis: The anti-proliferative activity was assessed to determine the IC50 value for AsPC-1 cells and to confirm significant growth suppression in A549 and HCT116 cells at a concentration of 1 μM.

Western Blot Analysis for Biomarker Modulation

-

Cell Line: AsPC-1 pancreatic cancer cells.

-

Treatment: Cells were treated with 1 μM of this compound.

-

Incubation: The incubation period was 72 hours.

-

Analysis: Following treatment, cell lysates were collected and subjected to Western blot analysis to measure the levels of H3K27me3 and c-Myc. A significant decrease in the expression of these proteins was observed.

Colony Formation Assay

-

Cell Lines: AsPC-1, HCT116, and A549 cancer cells.

-

Treatment: Cells were exposed to this compound at concentrations ranging from 0.05 to 0.4 μM.

-

Incubation: The incubation period ranged from 12 to 20 days.

-

Analysis: The ability of the cells to form colonies was assessed to determine the dose-dependent inhibitory effect of this compound.

In Vivo Xenograft Studies

-

Animal Model: Female BALB/c mice.

-

Tumor Implantation: AsPC-1 or A549 cells were subcutaneously implanted to establish tumors.

-

Treatment: Once tumors were established, mice were treated with this compound administered via intraperitoneal (IP) injection at a dose of 60 mg/kg.

-

Dosing Schedule: Injections were given every other day for a total of 38 days.

-

Analysis: Tumor growth was monitored throughout the study, and the tumor growth inhibition rate was calculated at the end of the treatment period.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of this compound

References

The Dual EZH2/BRD4 Inhibitor YM458: A Technical Guide to its Effects on Gene Expression and Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM458 is a potent small molecule that functions as a dual inhibitor of two key epigenetic regulators: Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1] This dual activity allows this compound to exert significant anti-tumor effects across a range of solid cancers by concurrently modulating histone methylation and the readout of acetylated histones, leading to changes in gene expression, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth overview of the known effects of this compound on gene expression and epigenetics, complete with available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Dual Inhibition of EZH2 and BRD4

This compound's therapeutic potential stems from its ability to simultaneously target two critical nodes in the epigenetic regulation of gene expression.

-

EZH2 Inhibition: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is a hallmark of transcriptionally silent chromatin. By inhibiting EZH2, this compound prevents the deposition of this repressive mark, leading to the reactivation of tumor suppressor genes.

-

BRD4 Inhibition: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as an epigenetic "reader" by binding to acetylated histones, particularly at enhancers and promoters. This binding recruits the transcriptional machinery to drive the expression of key oncogenes, including c-Myc. This compound's inhibition of BRD4 displaces it from chromatin, thereby suppressing the expression of these oncogenic drivers.

The synergistic effect of inhibiting both a primary "writer" of repressive epigenetic marks (EZH2) and a key "reader" of active marks (BRD4) underpins the potent anti-cancer activity of this compound.

Signaling Pathway of this compound Action

References

The Dual EZH2/BRD4 Inhibitor YM458: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM458 is a potent, first-in-class dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest in solid cancer cells, making it a promising candidate for anti-cancer therapeutic development.[1][2] By simultaneously targeting two key epigenetic regulators, this compound offers a multi-pronged approach to disrupt cancer cell proliferation and survival.[3]

Core Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting the enzymatic activity of EZH2, a histone methyltransferase, and the acetyl-lysine binding function of BRD4, a bromodomain and extraterminal (BET) protein.[1][2]

-

EZH2 Inhibition: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to the transcriptional repression of target genes, including numerous tumor suppressor genes.[4] By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of these silenced tumor suppressors and subsequent induction of apoptosis.[4]

-

BRD4 Inhibition: BRD4 is a key transcriptional co-activator that binds to acetylated histones and recruits the transcriptional machinery to promoters and enhancers of target genes, including critical cell cycle regulators like c-Myc and E2F2.[1][5] Inhibition of BRD4 by this compound disrupts the expression of these pro-proliferative genes, leading to cell cycle arrest.[5]

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data regarding the inhibitory and anti-proliferative effects of this compound.

| Target | IC50 (nM) | Reference |

| EZH2 | 490 | [6] |

| BRD4 | 34 | [6] |

Table 1: Inhibitory Activity of this compound

| Cell Line | IC50 (µM) | Duration | Reference |

| AsPC-1 (Pancreatic Cancer) | 0.69 ± 0.16 | 6 days | [6] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |

| AsPC-1, HCT116, A549 | 0.05 - 0.4 | 12-20 days | Dose-dependent inhibition of colony formation | [6] |

Table 3: Effect of this compound on Colony Formation

| Cell Line | Dosage | Treatment Schedule | Tumor Growth Inhibition Rate | Reference |

| AsPC-1 | 60 mg/kg (IP) | Every other day for 38 days | 38.6% | [6] |

| A549 | 60 mg/kg (IP) | Every other day for 38 days | 62.3% | [6] |

Table 4: In Vivo Anti-tumor Efficacy of this compound

Signaling Pathways Modulated by this compound

Apoptosis Signaling Pathway

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.

Caption: this compound-induced apoptosis pathway.

Cell Cycle Arrest Signaling Pathway

This compound causes cell cycle arrest, primarily at the G1/S transition, by inhibiting BRD4 and subsequently downregulating key cell cycle progression genes.

Caption: this compound-induced cell cycle arrest pathway.

Experimental Protocols

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins following this compound treatment.

Workflow Diagram:

Caption: Western blot experimental workflow.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., AsPC-1) at a density of 2 x 10^5 cells/well in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 48-72 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Cleaved Caspase-3 (1:1000 dilution)

-

PARP (1:1000 dilution)

-

Bcl-2 (1:1000 dilution)

-

Bax (1:1000 dilution)

-

β-actin (1:5000 dilution, as a loading control)

-

-

Detection: After washing with TBST, incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

These protocols describe the use of flow cytometry to quantify apoptosis and analyze cell cycle distribution.

Apoptosis Assay Workflow Diagram:

Caption: Apoptosis assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cell Treatment: Treat cells with this compound as described for Western blot analysis.

-

Cell Staining: Harvest the cells and wash twice with cold PBS. Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis Workflow Diagram:

Caption: Cell cycle analysis workflow.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C. Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after this compound treatment.

Methodology:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.4 µM).

-

Incubation: Incubate the plates for 12-20 days, replacing the medium with fresh medium containing this compound every 3-4 days.

-

Staining and Counting: When colonies are visible, fix the cells with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Animal Model: Use female BALB/c nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 or AsPC-1 cells) into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups. Administer this compound (e.g., 60 mg/kg) or vehicle control via intraperitoneal (IP) injection every other day for a specified period (e.g., 38 days).

-

Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition rate.

Conclusion

This compound represents a promising dual-targeting epigenetic modulator with potent anti-cancer activity in solid tumors. Its ability to simultaneously induce apoptosis and cell cycle arrest through the inhibition of EZH2 and BRD4 highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and similar dual-inhibitor strategies.

References

- 1. Two faces of BRD4: Mitotic bookmark and transcriptional lynchpin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 6. oncotarget.com [oncotarget.com]

E2F8 as a Novel Therapeutic Target in Lung Cancer: A Technical Guide

Introduction

The E2F family of transcription factors are critical regulators of the cell cycle, traditionally categorized as activators (E2F1-3a) and repressors (E2F3b-8) that control the expression of genes essential for DNA replication and cell cycle progression. While initially identified as a transcriptional repressor involved in embryonic development, E2F8 has emerged as a significant factor in oncology. In contrast to its role as a repressor of E2F1-dependent cell cycle progression, recent studies demonstrate that E2F8 is overexpressed in lung cancer and functions to support cancer cell proliferation and survival.[1][2] This guide provides a technical overview of the role of E2F8 in lung cancer, focusing on its signaling pathway, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Signaling Pathway: E2F8 in Lung Cancer Progression

In lung cancer, E2F8 deviates from its canonical role as a simple cell cycle repressor. It is highly expressed in lung tumors and its presence is correlated with a poorer prognosis.[1][2] A key mechanism of its oncogenic activity is the transcriptional activation of critical downstream targets, most notably Ubiquitin-like with PHD and RING Finger Domains 1 (UHRF1). UHRF1 is an epigenetic regulator that is itself oncogenic and plays a crucial role in DNA methylation and chromatin modification. E2F8 directly binds to the promoter of UHRF1, driving its expression and thereby promoting the proliferation and growth of lung cancer cells.[1][2][3]

Experimental Workflow for E2F8 Investigation

The study of E2F8 in lung cancer typically involves a multi-stage experimental approach. This workflow begins with the genetic manipulation of lung cancer cell lines to modulate E2F8 expression, followed by a series of in vitro assays to determine the functional consequences. Finally, in vivo models are used to validate these findings in a physiological context.

Quantitative Data Summary

Research has provided quantitative evidence for the upregulation of E2F8 in lung cancer and the functional impact of its depletion.

Table 1: E2F8 mRNA Expression in Human Lung Cancer Subtypes Data derived from the Oncomine database analysis.

| Lung Cancer Subtype | Fold Change (vs. Normal Tissue) | p-value |

| Large Cell Lung Carcinoma | 4.707 | < .001 |

| Lung Adenocarcinoma | 3.659 | < .001 |

| Squamous Cell Lung Carcinoma | 2.480 | < .001 |

Table 2: Effect of E2F8 Knockdown on UHRF1 Expression Data from studies in human lung cancer cell lines.[1][2]

| Target Gene | Effect of E2F8 Knockdown | Statistical Significance |

| UHRF1 | ~60%-70% reduction in expression | P < .001 |

Table 3: Prognostic Significance of E2F8 Expression Data from Kaplan-Meier analysis of lung cancer patients.[1][2]

| Patient Cohort | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

| Chemo-naïve Patients | 1.91 | 1.21 to 3.01 | .0047 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and reagents.

Lentiviral shRNA Knockdown of E2F8 in Lung Cancer Cells

This protocol describes the use of lentiviral vectors to deliver short hairpin RNA (shRNA) targeting E2F8, leading to its stable knockdown in lung cancer cell lines (e.g., A549, H1975).

Materials:

-

HEK293T cells

-

Lung cancer cell line (e.g., A549)

-

Lentiviral packaging plasmids (e.g., pHelper 1.0, pHelper 2.0)

-

Lentiviral vector with E2F8-targeting shRNA and a non-silencing control shRNA

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM and RPMI-1640 culture media

-

Fetal Bovine Serum (FBS)

-

Polybrene

-

Puromycin (for selection)

Procedure:

-

Lentivirus Production:

-

Transduction of Lung Cancer Cells:

-

Seed A549 cells in 6-well plates.

-

On the following day, infect the cells with the lentiviral particles (E2F8 shRNA or control shRNA) at a predetermined multiplicity of infection (MOI) in the presence of Polybrene (8 µg/mL).[6]

-

After 24 hours, replace the virus-containing medium with fresh culture medium.

-

-

Selection of Stable Cells:

-

48 hours post-transduction, begin selection by adding Puromycin to the culture medium at a concentration predetermined by a kill curve.

-

Maintain the cells under selection pressure until non-transduced control cells are eliminated.

-

Expand the stable knockdown and control cell lines for subsequent experiments.

-

Immunoblotting for E2F8 and UHRF1

This protocol is for detecting protein levels of E2F8 and its target UHRF1 in cell lysates.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-E2F8, anti-UHRF1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the direct binding of the E2F8 transcription factor to the promoter region of the UHRF1 gene.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

Cell lysis buffer and nuclear lysis buffer

-

Sonicator

-

ChIP-grade anti-E2F8 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in live cells with 1% formaldehyde. Quench with glycine.

-

Lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-E2F8 antibody or control IgG.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating in the presence of NaCl.

-

Degrade proteins with Proteinase K.

-

Purify the DNA using spin columns or phenol-chloroform extraction.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers designed for the UHRF1 promoter to quantify the amount of precipitated DNA.

-

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Stable E2F8 knockdown and control cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium.

-

-

Incubation:

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

At each time point, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

Subcutaneous Tumor Xenograft Model

This in vivo model assesses the effect of E2F8 knockdown on tumor growth in immunocompromised mice.

Materials:

-

6-week-old athymic nude or NOD/SCID mice

-

Stable E2F8 knockdown and control cells

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Injection:

-

Harvest and resuspend cells in sterile PBS or culture medium, optionally mixed with Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[9]

-

-

Tumor Monitoring:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions with calipers every 3-4 days.

-

Calculate tumor volume using the formula: Volume = (length × width²)/2.

-

-

Endpoint:

-

Continue monitoring until tumors reach a predetermined size or at a set time point (e.g., 4-6 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[10]

-

References

- 1. E2F8 as a Novel Therapeutic Target for Lung Cancer [cancer.fr]

- 2. E2F8 as a Novel Therapeutic Target for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The epigenetic integrator UHRF1: on the road to become a universal biomarker for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Lentivirus-mediated knockdown of NLK inhibits small-cell lung cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Lentivirus-Mediated Gene Silencing of RARβ on the Stemness Capability of Non-Small Cell Lung Cancer [jcancer.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tumor xenograft model [bio-protocol.org]

- 10. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

Dual EZH2-HSP90 Inhibition: A Promising Therapeutic Strategy for Glioblastoma

An In-depth Technical Guide on the Preclinical Investigation of a Novel Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical investigation of a first-in-class dual inhibitor targeting Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90) for the treatment of glioblastoma (GBM), with a particular focus on temozolomide (TMZ)-resistant models. This document summarizes the key findings, experimental methodologies, and mechanistic insights from the seminal study by Sharma, S. et al., published in the Journal of Medicinal Chemistry in 2024.

Executive Summary

Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. The development of resistance to the standard-of-care chemotherapeutic agent, temozolomide, is a major clinical obstacle. A novel approach to overcome this resistance is the simultaneous inhibition of multiple key oncogenic pathways. This whitepaper details the preclinical evaluation of a novel small molecule, designated as compound 7 , which acts as a dual inhibitor of EZH2 and HSP90. In preclinical studies, this compound has demonstrated potent anti-proliferative activity in TMZ-resistant glioblastoma cells, inducing cell cycle arrest and apoptosis. Furthermore, in vivo studies have shown significant tumor growth inhibition in a xenograft model of TMZ-resistant glioblastoma. This document provides a detailed account of the quantitative data, experimental protocols, and the elucidated mechanism of action of this promising therapeutic candidate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of the dual EZH2-HSP90 inhibitor, compound 7, and related compounds.

Table 1: In Vitro Inhibitory Activity of Synthesized Compounds

| Compound | EZH2 IC50 (nM)[1] | HSP90 IC50 (nM)[1] |

| Compound 7 | 6.29 | 60.1 |

| Tazemetostat | - | >1000 |

| Geldanamycin | >1000 | - |

| Compound 1 | >100 | >1000 |

| Compound 2 | >100 | >1000 |

| Compound 3 | 15.3 | 85.2 |

| Compound 4 | >100 | >1000 |

| Compound 5 | >100 | >1000 |

| Compound 6 | >100 | >1000 |

| Compound 8 | 25.1 | 150.3 |

| Compound 9 | >100 | >1000 |

| Compound 10 | >100 | >1000 |

Table 2: In Vitro Cytotoxicity in TMZ-Resistant Glioblastoma Cells (Pt3-R)

| Compound | IC50 (μM)[2] |

| Compound 7 | 1.015 [2] |

| Tazemetostat | >10 |

| Geldanamycin | 0.52 |

| Compound 1 | >10 |

| Compound 2 | >10 |

| Compound 3 | 3.54 |

| Compound 4 | >10 |

| Compound 5 | >10 |

| Compound 6 | >10 |

| Compound 8 | 5.21 |

| Compound 9 | >10 |

| Compound 10 | >10 |

Table 3: In Vivo Anti-Glioblastoma Efficacy of Compound 7

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |

| Vehicle | ~1800 | - |

| Compound 7 (20 mg/kg) | ~400 | ~78% |

| Tazemetostat (20 mg/kg) | ~1700 | ~6% |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the initial investigation of the dual EZH2-HSP90 inhibitor.

EZH2 and HSP90 Inhibition Assays

The inhibitory activity of the synthesized compounds against EZH2 and HSP90 was determined using commercially available kits. The assays were performed by Reaction Biology Corp. The specific kits and detailed protocols were not fully detailed in the primary publication but are based on established methods for measuring enzyme inhibition. Typically, these assays involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The enzyme activity is then measured, often through a fluorescence or luminescence-based readout, and the IC50 value is calculated.

Cell Culture

TMZ-resistant human glioblastoma cells (Pt3-R) were used for in vitro experiments. The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay

The anti-proliferative effects of the compounds were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Pt3-R cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 values were calculated using non-linear regression analysis.

Cell Cycle Analysis

-

Pt3-R cells were treated with compound 7 for 48 hours.

-

Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) and propidium iodide (PI) (50 µg/mL) for 30 minutes in the dark.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay

Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit.

-

Pt3-R cells were treated with compound 7 for 48 hours.

-

Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension, and the cells were incubated for 15 minutes in the dark at room temperature.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model

-

Female athymic nude mice (6-8 weeks old) were used for the study.

-

1 x 10⁶ Pt3-R cells were subcutaneously injected into the right flank of each mouse.

-

When the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

Compound 7 (20 mg/kg), tazemetostat (20 mg/kg), or vehicle was administered intraperitoneally every other day.

-

Tumor volume was measured every two days using calipers and calculated using the formula: (length x width²)/2.

-

Animal body weight and general health were monitored throughout the study.

-

At the end of the experiment, the tumors were excised and weighed.

Mechanism of Action and Signaling Pathways

The dual EZH2-HSP90 inhibitor, compound 7, exerts its anti-glioblastoma effects through a multi-pronged mechanism of action. By simultaneously inhibiting two key cellular targets, it disrupts critical oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[3][4]

Dual Inhibition of EZH2 and HSP90

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. In glioblastoma, EZH2 is often overexpressed and contributes to the silencing of tumor suppressor genes. HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting both EZH2 and HSP90, compound 7 can reactivate tumor suppressor genes and destabilize a wide range of oncoproteins, respectively.

Induction of Cell Cycle Arrest and Apoptosis

Treatment of TMZ-resistant glioblastoma cells with compound 7 leads to a significant accumulation of cells in the M phase of the cell cycle, indicating a disruption of mitosis.[3][4] This is followed by the induction of apoptosis, or programmed cell death.[3][4]

Suppression of the ROS Catabolism Pathway

A key finding from the initial investigation is that compound 7 suppresses the reactive oxygen species (ROS) catabolism pathway.[3][4] This leads to an accumulation of ROS within the cancer cells, causing oxidative stress and contributing to cell death.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this technical guide.

Caption: Mechanism of action of the dual EZH2-HSP90 inhibitor.

Caption: In vitro experimental workflow.

Caption: In vivo experimental workflow.

References

- 1. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First dual EZH2/HSP90 inhibitor against glioblastoma reported | BioWorld [bioworld.com]

Methodological & Application

YM458 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM458 is a potent dual inhibitor of Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), with IC50 values of 490 nM and 34 nM, respectively[1]. As a dual inhibitor, this compound presents a promising avenue for cancer therapy by simultaneously targeting two key epigenetic regulators involved in gene transcription and cancer progression. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including enzymatic and cell-based assays.

Introduction

EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression[2]. Overexpression and mutations of EZH2 are implicated in various cancers[2][3]. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that binds to acetylated histones and plays a crucial role in the transcription of key oncogenes, such as c-Myc. The dual inhibition of EZH2 and BRD4 by this compound offers a synergistic approach to reprogram the cancer epigenome and inhibit tumor growth. In vitro studies have demonstrated that this compound inhibits cell proliferation, suppresses colony formation, and induces cell cycle arrest and apoptosis in a range of solid tumor cell lines[1].

Data Presentation

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 490 nM | EZH2 | [1] |

| IC50 | 34 nM | BRD4 | [1] |

| IC50 | 0.69 ± 0.16 μM | AsPC-1 cell proliferation (6 days) | |

| Effect | Significant decrease | H3K27me3 and c-Myc levels in AsPC-1 cells (1 μM, 72 hours) | |

| Effect | Significant suppression | A549 and HCT116 cell proliferation (1 μM, 4 or 6 days) | |

| Effect | Dose-dependent inhibition | Colony formation in AsPC-1, HCT116, and A549 cells (0.05-0.4 μM, 12-20 days) |

Signaling Pathway

Caption: this compound dual inhibition of EZH2 and BRD4.

Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

EZH2 and BRD4 Enzymatic Assays

Detailed protocols for enzymatic assays are often specific to the recombinant enzymes and detection kits used. Below is a general guideline.

a. EZH2 Histone Methyltransferase (HMT) Assay

-

Principle: This assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by EZH2. The inhibition by this compound is quantified by a decrease in the methylated product.

-

Materials:

-

Recombinant human EZH2/EED/SUZ12 complex

-

Histone H3 (1-27) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

Detection reagent (e.g., antibody specific for H3K27me3, or a fluorescently labeled SAM analog)

-

-

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the EZH2 enzyme complex, the histone H3 peptide substrate, and this compound or vehicle (DMSO).

-

Initiate the reaction by adding SAM.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Incubate as required by the detection kit.

-

Read the signal (e.g., fluorescence or luminescence) on a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

b. BRD4 Bromodomain Binding Assay

-

Principle: This assay measures the binding of the BRD4 bromodomain to an acetylated histone peptide. This compound competes with the peptide for binding to BRD4. Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays are commonly used.

-

Materials:

-

Recombinant human BRD4 bromodomain (BD1 or BD2)

-

Biotinylated and acetylated histone H4 peptide

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

Detection reagents (e.g., Streptavidin-XL665 and anti-GST-Europium cryptate for HTRF)

-

-

Protocol (HTRF):

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the BRD4 bromodomain, the acetylated histone peptide, and this compound or vehicle (DMSO).

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Add the HTRF detection reagents.

-

Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and percent inhibition to determine the IC50 value.

-

Cell-Based Assays

a. Cell Proliferation (MTT) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 4 or 6 days).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

b. Colony Formation Assay

-

Principle: This assay assesses the ability of a single cell to grow into a colony, which reflects its clonogenic potential.

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 12-20 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

-

When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

c. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Here, it is used to assess the levels of H3K27me3 and c-Myc following this compound treatment.

-

Protocol:

-

Treat cells with this compound (e.g., 1 µM) or vehicle for 72 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3, c-Myc, and a loading control (e.g., Histone H3 or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

d. Cell Cycle Analysis

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound or vehicle for a specified time (e.g., 48-72 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in each phase.

-

e. Apoptosis Assay

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.

-

Protocol:

-

Treat cells with this compound or vehicle for a specified time (e.g., 48-72 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

References

Application Notes and Protocols for YM458 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM458 is a potent, cell-permeable dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] With IC50 values of 490 nM for EZH2 and 34 nM for BRD4, this compound offers a powerful tool for investigating the synergistic effects of targeting both epigenetic and transcriptional regulation in cancer biology.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and key signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two key regulatory proteins:

-

EZH2: The catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This epigenetic modification leads to transcriptional repression of target genes, including tumor suppressors. Inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels, reactivating the expression of silenced tumor suppressor genes.[1]

-

BRD4: A member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, BRD4 is a transcriptional co-activator that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers. BRD4 plays a critical role in the expression of key oncogenes, such as c-Myc.[5][6] By inhibiting BRD4, this compound disrupts the transcription of these oncogenes.[1]

The dual inhibition of EZH2 and BRD4 by this compound results in a multi-pronged anti-tumor effect, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in various solid cancer cell lines.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range | Duration | Observed Effect |

| AsPC-1 | Pancreatic Cancer | Proliferation | 0-30 µM | 6 days | IC50 = 0.69 ± 0.16 µM[1] |

| AsPC-1 | Pancreatic Cancer | Western Blot | 1 µM | 72 hours | Significant decrease in H3K27me3 and c-Myc levels[1] |

| A549 | Lung Cancer | Proliferation | 1 µM | 4 or 6 days | Significant suppression of proliferation[1] |

| HCT116 | Colorectal Cancer | Proliferation | 1 µM | 4 or 6 days | Significant suppression of proliferation[1] |

| AsPC-1 | Pancreatic Cancer | Colony Formation | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition[1] |

| HCT116 | Colorectal Cancer | Colony Formation | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition[1] |

| A549 | Lung Cancer | Colony Formation | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition[1] |

Experimental Protocols

Cell Culture

-

AsPC-1 (Pancreatic Cancer): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture at 70-80% confluency.[7][8]

-

A549 (Lung Cancer): Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture at 70-90% confluency.[9]

-

HCT116 (Colorectal Cancer): Culture in McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture at 70-90% confluency.[10][11][12]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired treatment duration (e.g., 72 hours, 4 days, or 6 days).

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for H3K27me3 and c-Myc

This protocol is for assessing the effect of this compound on the levels of its direct and indirect targets.

Materials:

-

This compound (dissolved in DMSO)

-